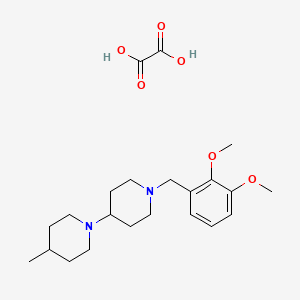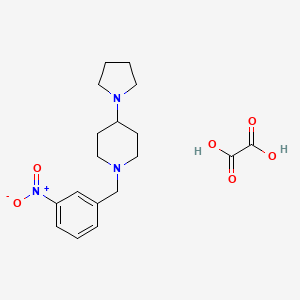![molecular formula C25H32FN3O5 B3967569 1-[1-(2-fluorobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3967569.png)
1-[1-(2-fluorobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate
Descripción general
Descripción
1-[1-(2-fluorobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate is a chemical compound that belongs to the class of piperazine derivatives. It is a potential drug candidate that has shown promising results in various scientific studies.
Mecanismo De Acción
The exact mechanism of action of 1-[1-(2-fluorobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. The compound has been shown to bind to specific receptors in the brain, which results in the activation of certain signaling pathways that are associated with the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine, which are associated with the regulation of mood and behavior. The compound has also been shown to reduce the activity of certain stress-related pathways in the brain, which may contribute to its anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[1-(2-fluorobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in high yields and purity. It has also been extensively studied for its potential therapeutic applications, which makes it a valuable tool for drug discovery and development. However, the compound has some limitations, such as its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of 1-[1-(2-fluorobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate. One direction is to further investigate its mechanism of action and the specific signaling pathways that are involved in its therapeutic effects. Another direction is to explore its potential for the treatment of other neurological and psychiatric disorders, such as bipolar disorder, post-traumatic stress disorder, and obsessive-compulsive disorder. Additionally, the compound could be further optimized to improve its pharmacokinetic properties and reduce its potential side effects.
Conclusion
In conclusion, this compound is a promising drug candidate that has shown significant potential for the treatment of various neurological and psychiatric disorders. Its synthesis method has been optimized to achieve high yields and purity, and it has been extensively studied for its biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for its study that could lead to the development of new and effective treatments for these disorders.
Aplicaciones Científicas De Investigación
1-[1-(2-fluorobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant activity against various diseases, including depression, anxiety, and schizophrenia. The compound has also demonstrated potential for the treatment of drug addiction and neuropathic pain.
Propiedades
IUPAC Name |
1-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]-4-(2-methoxyphenyl)piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN3O.C2H2O4/c1-28-23-9-5-4-8-22(23)27-16-14-26(15-17-27)20-10-12-25(13-11-20)18-19-6-2-3-7-21(19)24;3-1(4)2(5)6/h2-9,20H,10-18H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVLLTQSHKQBKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}azepane oxalate](/img/structure/B3967489.png)
![1-[1-(2-chlorobenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate](/img/structure/B3967491.png)

![3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3967502.png)

![1-[1-(4-pyridinylmethyl)-4-piperidinyl]azepane oxalate](/img/structure/B3967530.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B3967538.png)
![N-cyclohexyl-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B3967540.png)
![2-{4-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3967548.png)
![[4-(4,5-dimethyl-2-nitrophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3967549.png)
![4-(3-iodophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3967550.png)


![4-(2,4-dichlorophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3967593.png)